Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate, also known as MIP-2-P, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. MIP-2-P is a derivative of the pyrrolidine ring system and is composed of an isopropyl group, a methyl group, and an oxygen atom. This compound has been studied for its ability to interact with a variety of molecules, including proteins, enzymes, and receptors, and has been used in a number of research studies.
Scientific Research Applications
1. Synthesis and Catalysis
- One-Pot Synthesis : A study by Galenko et al. (2015) discusses a one-pot synthesis method involving the relay catalytic cascade reaction, leading to the formation of compounds like methyl 4-piperidinopyrrole-2-carboxylates.
2. Structural Analysis
- Crystal Structure : Fu et al. (2006) conducted a study on the synthesis and crystal structure analysis of a related pyrrolidine derivative, providing insights into molecular interactions and supramolecular structures (Fu et al., 2006).
3. Biological Activities
- Antibacterial and Antifungal Properties : Dahiya et al. (2006) synthesized a series of phenoxy acetyl amino acids and peptides, evaluating them for antibacterial and antifungal activities. This includes derivatives related to the methyl pyrrolidinecarboxylate structure (Dahiya et al., 2006).
4. Application in Drug Metabolism Studies
- Metabolism of Related Compounds : Research by Johnson et al. (2008) explored the metabolism of a compound with a similar structure, detailing oxidation and conjugation reactions in various species (Johnson et al., 2008).
properties
IUPAC Name |
methyl (2S,4S)-4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)12-6-5-11(3)15(7-12)20-13-8-14(17-9-13)16(18)19-4/h5-7,10,13-14,17H,8-9H2,1-4H3/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEAXJURPVRTBW-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2CC(NC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)O[C@H]2C[C@H](NC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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